molecular formula C20H20FNO2 B13095338 Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate

Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate

Cat. No.: B13095338
M. Wt: 325.4 g/mol
InChI Key: HVRHHSKKAUIEAE-UHFFFAOYSA-N
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Description

Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a quinoline core, substituted with a 5-fluoro-2-methylphenyl group and a methyl ester. Such spiro structures are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability.

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate

InChI

InChI=1S/C20H20FNO2/c1-12-3-5-14(21)10-15(12)18-11-20(7-8-20)16-9-13(19(23)24-2)4-6-17(16)22-18/h3-6,9-10,18,22H,7-8,11H2,1-2H3

InChI Key

HVRHHSKKAUIEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CC3(CC3)C4=C(N2)C=CC(=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process. Enzymatic synthesis methods, which use enzymes to catalyze specific reactions, may also be explored for their selectivity and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves its interaction with specific molecular targets. In cancer research, it has been shown to induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells . This is achieved by disrupting the microtubule network, which is essential for cell division. The compound’s interaction with proteins like p53 and survivin further enhances its anti-tumor activity.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substituents

Fluorine is a common substituent in bioactive molecules due to its electron-withdrawing effects and ability to modulate lipophilicity.

  • 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (): Structure: Contains a fluorine atom at the 6' position of a spiro[indoline-cyclopropane] system. Key Differences: Lacks the quinoline core and carboxylate ester of the target compound.
  • 6'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (): Structure: Features a trifluoromethyl group on the isoquinoline ring. Key Differences: The trifluoromethyl group is bulkier and more electron-withdrawing than the target’s 5-fluoro-2-methylphenyl group, which could reduce membrane permeability or increase metabolic resistance .

Spirocyclopropane Derivatives with Ester/Carboxylate Groups

The methyl ester in the target compound may enhance solubility or serve as a prodrug moiety.

  • Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate (): Structure: Combines a chromene-indoline spiro system with a carboxylate ester. Key Differences: The chromene core differs electronically from quinoline, and the additional hydroxyl and formyl groups may increase polarity, reducing bioavailability compared to the target .

Methoxy-Substituted Spirocyclopropanes

Methoxy groups are often used to modulate pharmacokinetics.

  • 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (): Structure: Methoxy substituent at the 6' position of a spiro[isoquinoline-cyclopropane]. The hydrochloride salt form () improves water solubility, a feature absent in the target .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure Substituents Key Properties
Target Compound Quinoline 5-Fluoro-2-methylphenyl, COOMe High rigidity, moderate polarity
6'-Fluorospiro[cyclopropane-indolin]-2'-one Indoline 6'-F, ketone Enhanced electron withdrawal
6'-Methoxy-spiro[isoquinoline] HCl Isoquinoline 6'-OMe, HCl salt Improved solubility

Biological Activity

Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate (CAS No. 1353970-91-8) is a synthetic compound that belongs to the class of spiro compounds, which are known for their unique structural configurations and diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO2C_{20}H_{20}FNO_2 with a molecular weight of 325.38 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

Antimicrobial Activity

Research indicates that spiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spiro compounds can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against pathogens.

Anticancer Activity

Preliminary studies suggest that spiro compounds may possess anticancer properties. The unique structure allows for interactions with biological targets involved in cell proliferation and apoptosis. For example, some spiro derivatives have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

Neuroprotective Effects

Emerging evidence suggests that certain spiro compounds may offer neuroprotective benefits. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The specific neuroprotective activity of this compound remains to be characterized through targeted studies.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Many spiro compounds act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.

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